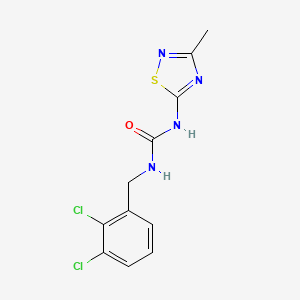![molecular formula C15H19NOS B5902811 (3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)
(3-furylmethyl)methyl[3-(phenylthio)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-furylmethyl)methyl[3-(phenylthio)propyl]amine, also known as FMP, is a chemical compound that has been studied for its potential applications in scientific research. FMP is a derivative of phenethylamine, a class of compounds that have been shown to have various pharmacological effects.
Mechanism of Action
(3-furylmethyl)methyl[3-(phenylthio)propyl]amine is believed to act as a serotonin transporter inhibitor, meaning that it blocks the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have various effects on neuronal signaling and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine are still being studied, but it has been shown to have various effects on behavior in animal models. For example, (3-furylmethyl)methyl[3-(phenylthio)propyl]amine has been shown to increase locomotor activity and induce hyperthermia in rats. (3-furylmethyl)methyl[3-(phenylthio)propyl]amine has also been shown to have anxiogenic effects in some models, suggesting that it may be useful for studying anxiety-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (3-furylmethyl)methyl[3-(phenylthio)propyl]amine in lab experiments is that it is a relatively selective serotonin transporter inhibitor, meaning that it primarily affects serotonin signaling without affecting other neurotransmitters. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using (3-furylmethyl)methyl[3-(phenylthio)propyl]amine is that it has relatively low potency compared to other serotonin transporter inhibitors, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for research on (3-furylmethyl)methyl[3-(phenylthio)propyl]amine. One area of interest is the potential therapeutic applications of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine for various psychiatric disorders, such as anxiety and depression. Another area of interest is the development of more potent and selective serotonin transporter inhibitors based on the structure of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine and its potential applications in scientific research.
Synthesis Methods
The synthesis of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine involves the reaction between 3-(phenylthio)propylamine and furfural, followed by reduction with sodium borohydride. The resulting compound is then purified using chromatography techniques. The yield of (3-furylmethyl)methyl[3-(phenylthio)propyl]amine from this synthesis method is typically around 50%.
Scientific Research Applications
(3-furylmethyl)methyl[3-(phenylthio)propyl]amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (3-furylmethyl)methyl[3-(phenylthio)propyl]amine has been shown to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. This makes (3-furylmethyl)methyl[3-(phenylthio)propyl]amine a potential tool for studying the role of serotonin in various physiological and pathological processes.
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-methyl-3-phenylsulfanylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-16(12-14-8-10-17-13-14)9-5-11-18-15-6-3-2-4-7-15/h2-4,6-8,10,13H,5,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBKUCULDVSESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCSC1=CC=CC=C1)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylprop-2-en-1-yl)butanamide](/img/structure/B5902736.png)
![N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethanamine](/img/structure/B5902739.png)
![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}benzonitrile](/img/structure/B5902743.png)

![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B5902753.png)
![4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5902756.png)



![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,4-dioxane-2-carboxamide](/img/structure/B5902791.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide](/img/structure/B5902803.png)
![N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-azaspiro[4.4]nonane-2-carboxamide](/img/structure/B5902819.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
